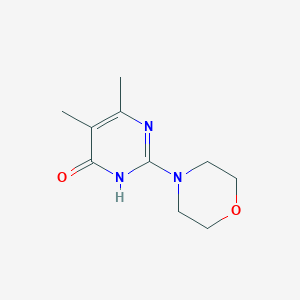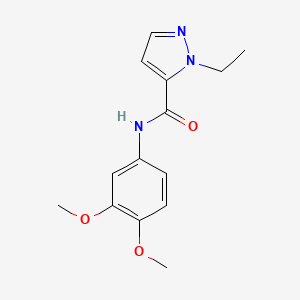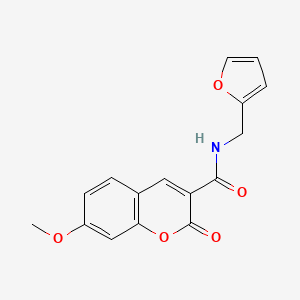![molecular formula C15H10Cl2N2OS B6079024 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone (DCBQ) is a synthetic compound that belongs to the quinazolinone family. It has been studied for its potential therapeutic applications in various fields, including cancer and inflammation.
作用機序
The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and transcription. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to have good stability under various conditions. However, 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone also has limited bioavailability, which can make it difficult to study its effects in vivo.
将来の方向性
There are several future directions for the study of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone. One potential direction is the development of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone analogs with improved solubility and bioavailability. Another potential direction is the study of the effects of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone in combination with other drugs or therapies. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone may also have potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential therapeutic applications of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone.
合成法
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone can be synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-mercaptoquinazolinone in the presence of a base. The reaction yields 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone as a white solid in good yield.
科学的研究の応用
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h1-7H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBPNNVNUWWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)

![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)
![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)

![3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B6079030.png)